![molecular formula C18H16BrNO4S B2856146 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate CAS No. 1164454-63-0](/img/structure/B2856146.png)

4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

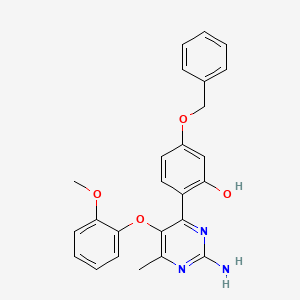

4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate, also known as BTPMC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTPMC is a member of the phenylmorpholine family of compounds and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. In

Scientific Research Applications

Synthesis of Anticoagulant Intermediates

Research highlights the synthesis of key intermediates for anticoagulant drugs, emphasizing the role of bromobenzene derivatives in medicinal chemistry. For example, the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for anticoagulant rivaroxaban, demonstrates the utility of bromobenzene in complex synthetic pathways, leading to significant pharmaceutical applications (Luo Lingyan et al., 2011).

Catalysis and Polymerization

Research into morpholine derivatives showcases their utility in polymer science, particularly in photoinitiators for polymerization processes. The synthesis and characterization of compounds like 4-Benzoylbenzyl-3-morpholinopropanoate reveal their potential as effective one-component photoinitiators for initiating polymerization through hydrogen abstraction, indicating the role of such compounds in developing new materials (Kai Jian et al., 2016).

Anticancer and Antibacterial Properties

Functionalized polymeric materials, incorporating morpholine and other functional groups, show promising applications in biomedical fields. Studies on the modification of biodegradable polymers with amino compounds, including morpholine, reveal enhanced antibacterial, antioxidant, and anticancer activities, highlighting the potential of chemically modified polymers for medical applications (Mohamed A. Abdelwahab et al., 2019).

Environmental Detoxification

The development of quaternary ammonium-containing comb-like polyelectrolytes, with functionalities including morpholine, for the hydrolytic cleavage of organophosphorous esters demonstrates an innovative approach to environmental detoxification. These catalytic systems show promise in increasing the efficiency of degrading harmful organophosphorus compounds (T. Pashirova et al., 2020).

Organic Synthesis and Photoluminescence

The synthesis of novel organic compounds with bromophenyl and morpholine components showcases the versatility of these functional groups in creating molecules with potential optoelectronic applications. Research into thiophene derivatives with bis-diarylacrylonitrile units illustrates the potential for developing materials with unique photoluminescent properties (Zhaozhe Xu et al., 2012).

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

properties

IUPAC Name |

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c19-13-3-6-17(24-18(22)20-7-9-23-10-8-20)15(12-13)16(21)5-4-14-2-1-11-25-14/h1-6,11-12H,7-10H2/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXMPUQPBNHIHU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)

![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)

![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)